molecular formula C22H27N3S B10865317 N-(2,5-dimethylphenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide

N-(2,5-dimethylphenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide

Cat. No.: B10865317
M. Wt: 365.5 g/mol
InChI Key: BLMQKWGEBKYELE-RMKNXTFCSA-N
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Description

N-(2,5-DIMETHYLPHENYL)-4-[(E)-3-PHENYL-2-PROPENYL]TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE is a complex organic compound with a unique structure that combines aromatic and heterocyclic elements

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-DIMETHYLPHENYL)-4-[(E)-3-PHENYL-2-PROPENYL]TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 2,5-dimethylphenylamine with 3-phenyl-2-propenal under specific conditions to form the intermediate. This intermediate is then reacted with tetrahydro-1(2H)-pyrazinecarbothioamide to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated controls are typically employed to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-DIMETHYLPHENYL)-4-[(E)-3-PHENYL-2-PROPENYL]TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(2,5-DIMETHYLPHENYL)-4-[(E)-3-PHENYL-2-PROPENYL]TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,5-DIMETHYLPHENYL)-4-[(E)-3-PHENYL-2-PROPENYL]TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-DIMETHYLPHENYL)-3-PHENYLACRYLAMIDE
  • N-(2,5-DIMETHYLPHENYL)-1-NAPHTHAMIDE
  • N-(2,5-DIMETHYLPHENYL)-3-(1-NAPHTHYL)-2-PROPENAMIDE

Uniqueness

N-(2,5-DIMETHYLPHENYL)-4-[(E)-3-PHENYL-2-PROPENYL]TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE is unique due to its specific combination of functional groups and structural elements

Properties

Molecular Formula

C22H27N3S

Molecular Weight

365.5 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-4-[(E)-3-phenylprop-2-enyl]piperazine-1-carbothioamide

InChI

InChI=1S/C22H27N3S/c1-18-10-11-19(2)21(17-18)23-22(26)25-15-13-24(14-16-25)12-6-9-20-7-4-3-5-8-20/h3-11,17H,12-16H2,1-2H3,(H,23,26)/b9-6+

InChI Key

BLMQKWGEBKYELE-RMKNXTFCSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C)NC(=S)N2CCN(CC2)C/C=C/C3=CC=CC=C3

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=S)N2CCN(CC2)CC=CC3=CC=CC=C3

Origin of Product

United States

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